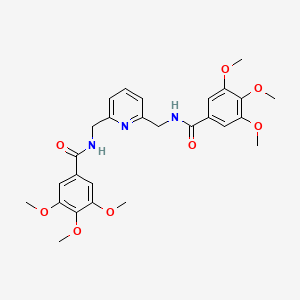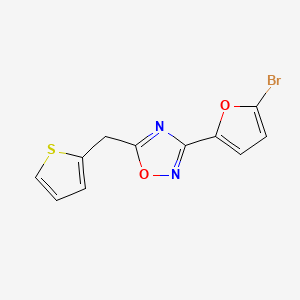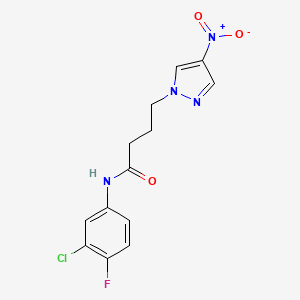
2,6-Bis(3,4,5-trimethoxybenzoylaminomethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Bis(3,4,5-trimethoxybenzoylaminomethyl)pyridine is a heterocyclic organic compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a pyridine ring substituted with two 3,4,5-trimethoxybenzoylaminomethyl groups at the 2 and 6 positions. It is primarily used in experimental and research settings due to its complex structure and potential reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(3,4,5-trimethoxybenzoylaminomethyl)pyridine typically involves multiple steps. One common method starts with the preparation of 3,4,5-trimethoxybenzoic acid, which is then converted into its corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with 2,6-diaminopyridine in the presence of a base such as triethylamine to form the desired compound. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions
2,6-Bis(3,4,5-trimethoxybenzoylaminomethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, reduction can produce amines or alcohols, and substitution can introduce various functional groups onto the aromatic rings.
科学研究应用
2,6-Bis(3,4,5-trimethoxybenzoylaminomethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and molecular recognition.
Industry: It can be used in the synthesis of advanced materials, such as polymers and dendrimers, due to its versatile chemical reactivity
作用机制
The mechanism by which 2,6-Bis(3,4,5-trimethoxybenzoylaminomethyl)pyridine exerts its effects involves its ability to act as a ligand and form coordination complexes with metal ions. These complexes can interact with various molecular targets, such as enzymes and receptors, altering their activity and leading to specific biological effects. The pathways involved often include metal-ligand interactions and subsequent changes in the conformation and function of the target molecules .
相似化合物的比较
Similar Compounds
2,6-Bis(1,2,3-triazol-4-yl)pyridine: Known for its use in coordination chemistry and supramolecular assemblies.
2,6-Bis(1-alkyl-1H-1,2,3-triazol-4-yl)-pyridines: Selective lipophilic chelating ligands for minor actinides.
2,6-Bis(N-alkyl-benzimidazolyl)pyridine: Utilized in the formation of mechanically interlocked molecules .
Uniqueness
2,6-Bis(3,4,5-trimethoxybenzoylaminomethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple methoxy groups enhances its reactivity and potential for forming diverse chemical derivatives, making it a valuable compound in various research applications.
属性
CAS 编号 |
80197-28-0 |
|---|---|
分子式 |
C27H31N3O8 |
分子量 |
525.5 g/mol |
IUPAC 名称 |
3,4,5-trimethoxy-N-[[6-[[(3,4,5-trimethoxybenzoyl)amino]methyl]pyridin-2-yl]methyl]benzamide |
InChI |
InChI=1S/C27H31N3O8/c1-33-20-10-16(11-21(34-2)24(20)37-5)26(31)28-14-18-8-7-9-19(30-18)15-29-27(32)17-12-22(35-3)25(38-6)23(13-17)36-4/h7-13H,14-15H2,1-6H3,(H,28,31)(H,29,32) |
InChI 键 |
DMBWRYJLADYFQW-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=NC(=CC=C2)CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-methyl-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B11500855.png)
![8-ethyl 2-methyl 4-(dimethylamino)-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,8-dicarboxylate](/img/structure/B11500865.png)
![7-(dipropylamino)-3,5-diphenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11500870.png)

![2-Bromo-6-[({4-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)amino]-3-methylbenzoic acid](/img/structure/B11500890.png)
![3-({[4-(Acetylamino)phenyl]carbonyl}amino)-3-(2-chloro-5-nitrophenyl)propanoic acid](/img/structure/B11500898.png)
![1-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11500911.png)
![N-(4-acetyl-5'-fluoro-1'-methyl-2'-oxo-spiro[1,3,4-thiadiazole-5,3'-indoline]-2-yl)acetamide](/img/structure/B11500916.png)
![3-(4-Chlorophenyl)-3-[(3-phenylpropanoyl)amino]propanoic acid](/img/structure/B11500918.png)

![N~1~-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-nitrobenzene-1,2-dicarboxamide](/img/structure/B11500945.png)
![11-(4-hydroxy-3,5-dimethoxyphenyl)-3-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11500947.png)
![Isoindole-1,3-dione, 2-[2-(2-methyl-1H-indol-3-yl)ethyl]-](/img/structure/B11500951.png)

